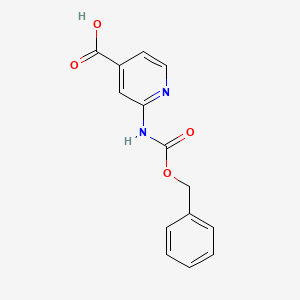

2-(((Benzyloxy)carbonyl)amino)isonicotinic acid

Description

2-(((Benzyloxy)carbonyl)amino)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridine carboxylic acid with the carboxyl group at the 4-position

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-13(18)11-6-7-15-12(8-11)16-14(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOGNATZUOHKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)isonicotinic acid typically involves the protection of the amino group of isonicotinic acid followed by the introduction of the benzyloxycarbonyl group. One common method involves the use of benzyl chloroformate in the presence of a base to form the benzyloxycarbonyl-protected intermediate. This intermediate is then reacted with isonicotinic acid under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl group, yielding the free amine.

Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)isonicotinic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)isonicotinic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without undergoing premature degradation. The isonicotinic acid moiety can interact with biological pathways involved in cellular metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

Isonicotinic acid: The parent compound with a carboxyl group at the 4-position.

Nicotinic acid: An isomer with the carboxyl group at the 3-position.

Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)isonicotinic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional functionality and protection. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Biological Activity

2-(((Benzyloxy)carbonyl)amino)isonicotinic acid is a derivative of isonicotinic acid, notable for its unique structural features that enhance its biological activity. This compound has garnered interest in medicinal chemistry due to its potential interactions with various biological targets, influencing enzymatic activities and cellular signaling pathways.

Structural Overview

The compound features a benzyloxycarbonyl protecting group attached to the amino group of isonicotinic acid. This modification not only increases the stability and bioavailability of the compound but also enhances its reactivity profile, making it a valuable intermediate in synthetic chemistry.

| Structural Feature | Description |

|---|---|

| Parent Compound | Isonicotinic Acid |

| Protecting Group | Benzyloxycarbonyl |

| Functional Groups | Carboxyl and Amino |

Biological Activity

Research indicates that this compound interacts with specific molecular targets, which can lead to various biological effects. The following sections summarize key findings regarding its biological activity.

Enzymatic Interactions

Studies have shown that this compound can bind to enzymes involved in metabolic pathways. The binding affinity and specificity are influenced by the structural characteristics of the benzyloxycarbonyl group, which allows for enhanced interactions with enzyme active sites.

- Binding Affinity: The compound exhibits varying degrees of binding affinity towards different enzymes, which is crucial for its potential therapeutic applications.

Cell Line Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate selective cytotoxicity:

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| A549 | 7.4 | High |

| MiaPaca2 | 8.2 | Moderate |

| Jurkat | 2.4 | High |

These findings suggest that the compound may selectively target certain cancer cells while sparing normal cells, an important consideration for drug development.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic processes.

- Receptor Modulation: It could interact with receptors involved in signaling pathways, impacting cellular responses.

- Apoptosis Induction: Evidence suggests that the compound may trigger apoptosis in cancer cells, leading to reduced viability.

Case Studies

Several case studies have explored the applications of this compound in therapeutic contexts:

- Case Study 1: A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, highlighting its potential as a chemotherapeutic agent.

- Case Study 2: Another investigation focused on the compound's effects on MiaPaca2 pancreatic cancer cells, revealing that it inhibited cell proliferation through modulation of key signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.